4,5-Dimethylthiophene-2-sulfonyl chloride
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Overview
Description
4,5-Dimethylthiophene-2-sulfonyl chloride: is an organosulfur compound with the molecular formula C6H7ClO2S2 and a molecular weight of 210.71 g/mol . This compound is characterized by the presence of a thiophene ring substituted with two methyl groups at positions 4 and 5, and a sulfonyl chloride group at position 2. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylthiophene-2-sulfonyl chloride typically involves the sulfonylation of 4,5-dimethylthiophene. One common method includes the reaction of 4,5-dimethylthiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 2-position of the thiophene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification steps such as recrystallization or distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
- Sulfonamide derivatives
- Sulfonate ester derivatives
- Sulfonate thioester derivatives
- Sulfoxides and sulfones
Scientific Research Applications
Chemistry: 4,5-Dimethylthiophene-2-sulfonyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, it can be used to modify biomolecules such as proteins and peptides through sulfonylation reactions, aiding in the study of protein function and interactions .
Medicine: The compound is explored for its potential use in the development of new therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In industrial applications, it serves as an intermediate in the production of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of 4,5-Dimethylthiophene-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules or other organic compounds, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives .
Comparison with Similar Compounds
- Thiophene-2-sulfonyl chloride
- 4-Methylthiophene-2-sulfonyl chloride
- 5-Methylthiophene-2-sulfonyl chloride
Comparison: 4,5-Dimethylthiophene-2-sulfonyl chloride is unique due to the presence of two methyl groups at positions 4 and 5 on the thiophene ring. This substitution pattern can influence its reactivity and the properties of the derivatives formed. Compared to thiophene-2-sulfonyl chloride, the additional methyl groups can provide steric hindrance and electronic effects that may affect the compound’s behavior in chemical reactions and its interactions with biological targets .
Properties
IUPAC Name |
4,5-dimethylthiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2S2/c1-4-3-6(10-5(4)2)11(7,8)9/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJYATBLABVTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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